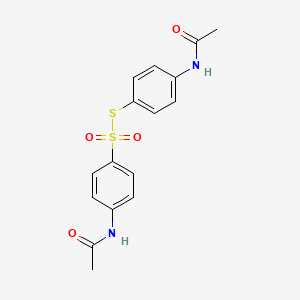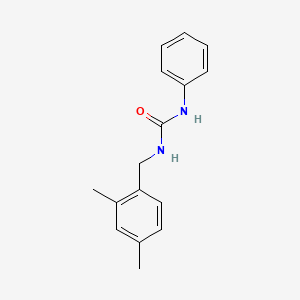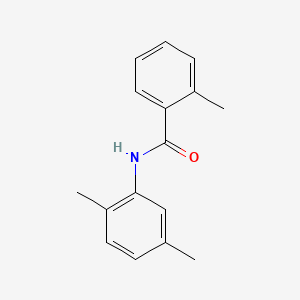
Piperidin-1-ylmethanethiol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is a chemical compound with the molecular formula C6H14ClNS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanethiol group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE typically involves the reaction of piperidine with methanethiol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Piperidine+Methanethiol+Hydrochloric Acid→PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE
Industrial Production Methods
In industrial settings, the production of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use .
Analyse Des Réactions Chimiques
Types of Reactions
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds.
Applications De Recherche Scientifique
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanethiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A parent compound with a similar structure but lacks the methanethiol group.
Piperidine derivatives: Compounds such as N-methylpiperidine and N-ethylpiperidine share structural similarities.
Uniqueness
PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H14ClNS |
|---|---|
Poids moléculaire |
167.70 g/mol |
Nom IUPAC |
piperidin-1-ylmethanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-6-7-4-2-1-3-5-7;/h8H,1-6H2;1H |
Clé InChI |
QUICOBLVCJEHHP-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CS.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


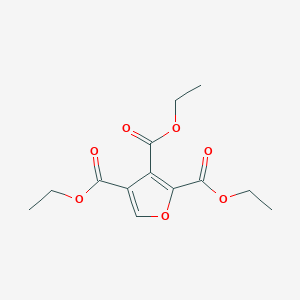

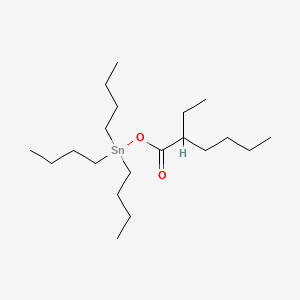

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)

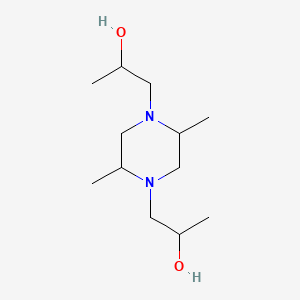
![N-isopropyl-N'-[4-(4-{[(isopropylamino)carbonyl]amino}benzyl)phenyl]urea](/img/structure/B15076690.png)
![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine](/img/structure/B15076696.png)

